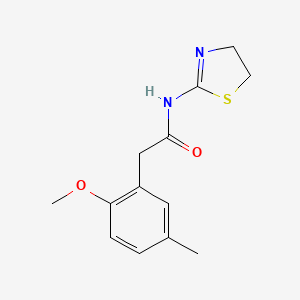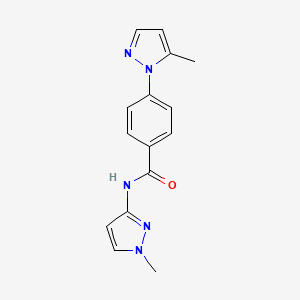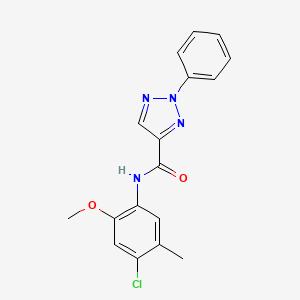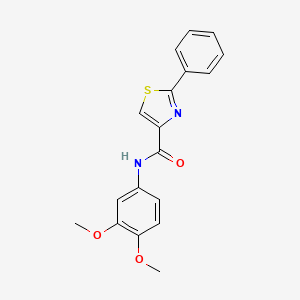
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in scientific research. DMTA is a thiazole derivative, which has been synthesized using various methods.
Mécanisme D'action
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of genes that promote apoptosis in cancer cells. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide also inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in reducing oxidative stress.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide also inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to reduce oxidative stress by activating the Nrf2 signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It also exhibits potent therapeutic effects in various disease models. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has not been extensively studied in human clinical trials, and its long-term effects are unknown.
Orientations Futures
There are several future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide. Firstly, more studies are needed to understand the pharmacokinetics and toxicity profile of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide. Secondly, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide could be studied in combination with other drugs to enhance its therapeutic effects. Thirdly, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide could be studied in other disease models, such as inflammatory diseases, diabetes, and cardiovascular diseases. Finally, more studies are needed to understand the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide and identify its molecular targets.
Conclusion
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide is a thiazole derivative that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the body, including the inhibition of histone deacetylases, the inhibition of amyloid beta aggregation, and the activation of the Nrf2 signaling pathway. While N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has several advantages for lab experiments, more studies are needed to understand its pharmacokinetics and toxicity profile, as well as its molecular targets.
Méthodes De Synthèse
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-(2-methoxy-5-methylphenyl)acetyl chloride with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-(2-methoxy-5-methylphenyl)acetic acid with thionyl chloride, followed by the reaction with thiosemicarbazide and cyclization with acetic anhydride.
Applications De Recherche Scientifique
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to possess antitumor activity by inducing apoptosis in cancer cells. It also exhibits neuroprotective effects by inhibiting the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to improve motor function and reduce oxidative stress in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-3-4-11(17-2)10(7-9)8-12(16)15-13-14-5-6-18-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJZRCIUSCKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)

![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)




![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)

